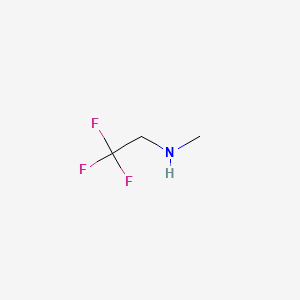

2,2,2-trifluoro-N-methylethanamine

Descripción general

Descripción

. This compound is characterized by the presence of three fluorine atoms attached to the central carbon atom, which imparts distinct reactivity and stability compared to non-fluorinated amines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-methylethanamine typically involves the reaction of 2,2,2-trifluoroethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of specialized equipment and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-N-methylethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Reactions:

- Synthesis of Triazoles: This compound serves as a building block in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds through intramolecular oxidative cyclization using iodine and potassium iodide as catalysts. This method demonstrates high efficiency and selectivity in producing functionalized triazoles.

- Asymmetric Synthesis: It is involved in the synthesis of N-2,2,2-Trifluoroethylisatin ketimines. Recent studies have shown that these ketimines can undergo highly efficient asymmetric [3 + 2] annulation reactions with nitroindoles or nitrobenzofurans, yielding products with excellent diastereoselectivity and enantioselectivity .

Table 1: Summary of Organic Reactions Involving 2,2,2-Trifluoro-N-methylethanamine

| Reaction Type | Product Type | Key Features |

|---|---|---|

| Intramolecular Cyclization | Triazole Compounds | High efficiency with I2/KI catalyst |

| Asymmetric Annulation | N-2,2,2-Trifluoroethylisatin Ketimines | Excellent selectivity (dr > 20:1) |

| Peptide Arylation | Functionalized Peptides | Improved selectivity using TFE as solvent |

| Polymer Synthesis | Poly(fluoroacrylate)s | Tunable wettability and adhesion properties |

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications due to its structural characteristics that may influence biological interactions:

- Enzyme Interaction Studies: Preliminary research indicates that this compound may affect enzyme activity and receptor binding. Ongoing studies are focused on elucidating these interactions to assess its viability as a drug candidate.

- Drug Design: Its ability to form stable complexes with biological targets makes it a candidate for designing non-retinoid antagonists in treating conditions like age-related macular degeneration (AMD) .

Materials Science

Functional Coatings:

- The compound is utilized in the synthesis of poly(fluoroacrylate)s through radical copolymerization. These materials exhibit tunable wettability and improved adhesion properties, making them suitable for various applications in functional coatings.

Chemical Research

In physical chemistry research, this compound is used to study ionic liquids formed with fluorosulfonyl derivatives. This research helps understand the density and viscosity variations of ionic liquids that can be tailored for specific applications.

Case Study 1: Asymmetric Synthesis of Ketimines

A study conducted by the Wang group demonstrated the synthesis of N-2,2,2-trifluoroethylisatin ketimines via asymmetric reactions. The results indicated high yields (up to 99%) and excellent enantioselectivities (up to 96%), showcasing the compound's effectiveness in producing chiral intermediates for pharmaceuticals .

Case Study 2: Peptide Arylation

Research on peptide arylation revealed that using this compound significantly enhances nucleophile-selectivity in SNAr reactions compared to traditional solvents like DMF. This finding has implications for developing more selective peptide-based drugs.

Mecanismo De Acción

The mechanism by which 2,2,2-trifluoro-N-methylethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to specific biological activities. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2,2,2-trifluoroethyl)amine: Similar in structure but differs in the position of the methyl group.

2,2,2-Trifluoroethylamine: Lacks the methyl group attached to the nitrogen atom.

Uniqueness

2,2,2-Trifluoro-N-methylethanamine is unique due to the presence of both the trifluoromethyl group and the methyl group attached to the nitrogen atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2,2,2-Trifluoro-N-methylethanamine, also known as N-methyl-2,2,2-trifluoroethylamine, is a fluorinated amine that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₃H₆F₃N

- Molecular Weight : 113.08 g/mol

- Boiling Point : 47 °C

- CAS Number : 2730-67-8

The trifluoromethyl group in the structure significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Mechanisms of Biological Activity

Recent studies have indicated that this compound may interact with various biological targets:

- Enamine Formation : The compound can react with aldehydes to form enamines, which are intermediates in various synthetic and biological processes. For instance, when mixed with propanal, it forms an enamine that can undergo further reactions in the presence of catalysts such as iridium complexes .

- Receptor Interactions : The fluorinated amine may influence neurotransmitter systems by interacting with monoamine transporters and receptors. This interaction could potentially lead to psychoactive effects similar to other compounds in the tryptamine family .

- Cellular Effects : Trifluoromethylated compounds often exhibit unique cellular behaviors due to their altered interactions with lipid membranes and proteins. This can affect processes such as cholesterol transport and receptor-mediated signaling pathways .

Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of trifluoromethylated amines on specific enzymes revealed that this compound could inhibit certain proteases involved in cancer progression. The presence of the trifluoromethyl group was found to enhance binding affinity compared to non-fluorinated analogs .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJNHZNHGUSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334309 | |

| Record name | 2,2,2-trifluoro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-67-8 | |

| Record name | 2,2,2-trifluoro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.